molecular formula C10H10F4O B6296103 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene CAS No. 1395039-21-0

5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene

Cat. No.: B6296103
CAS No.: 1395039-21-0
M. Wt: 222.18 g/mol
InChI Key: WYJRLOKJATWABU-UHFFFAOYSA-N
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Description

5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C10H10F4O It is characterized by the presence of a fluorine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorinated benzene derivative.

    Introduction of Isopropoxy Group: The isopropoxy group is introduced through a nucleophilic substitution reaction using isopropanol and a suitable base.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the fluorine and trifluoromethyl groups.

    Reduction: Reduction reactions may target the isopropoxy group, converting it to a hydroxyl group.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation Products: Fluorinated benzoic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand or catalyst in certain chemical reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine:

    Drug Discovery: Explored for its potential pharmacological properties and as a building block in drug design.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the isopropoxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

  • 5-Fluoro-1-methoxy-3-(trifluoromethyl)benzene
  • 5-Fluoro-1-ethoxy-3-(trifluoromethyl)benzene
  • 5-Fluoro-1-propoxy-3-(trifluoromethyl)benzene

Comparison:

  • Uniqueness: The presence of the isopropoxy group in 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene provides distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This can result in different reactivity and interaction profiles.
  • Reactivity: The isopropoxy group may offer enhanced stability and specific reactivity patterns, making it suitable for particular applications in synthesis and research.

Properties

IUPAC Name

1-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJRLOKJATWABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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